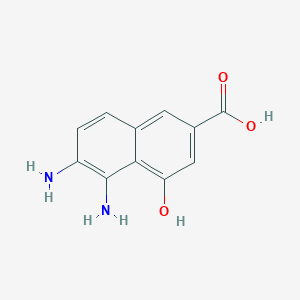
2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy-: is an organic compound with the molecular formula C11H10N2O3 It is a derivative of naphthalene, characterized by the presence of amino groups at positions 5 and 6, a hydroxyl group at position 4, and a carboxylic acid group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by reduction and subsequent functional group transformations. The reaction conditions often involve the use of strong acids for nitration, reducing agents like tin(II) chloride for reduction, and various catalysts to facilitate the functional group modifications.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups (if present in intermediates) can be reduced to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Tin(II) chloride or hydrogenation with palladium catalysts.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
Chemistry: In chemistry, 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- is used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, anticancer, or other pharmacological activities, making it a subject of interest in medicinal chemistry .
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- 4-Amino-3-hydroxynaphthalene-1-sulfonic acid
- 2-Amino-3-hydroxynaphthalene-1-carboxylic acid
- 5-Amino-4-hydroxynaphthalene-2-sulfonic acid
Comparison: Compared to these similar compounds, 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- is unique due to the presence of two amino groups at positions 5 and 6. This structural feature allows for more extensive hydrogen bonding and interactions, potentially leading to different chemical reactivity and biological activity. The presence of both amino and hydroxyl groups also provides versatility in chemical modifications and applications .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5,6-diamino-4-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c12-7-2-1-5-3-6(11(15)16)4-8(14)9(5)10(7)13/h1-4,14H,12-13H2,(H,15,16) |
InChI Key |
QLPAVCRPZJSBET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)C(=O)O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















